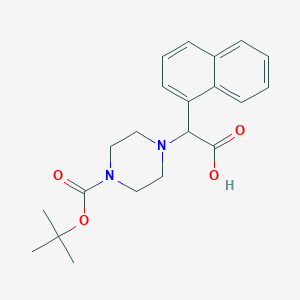

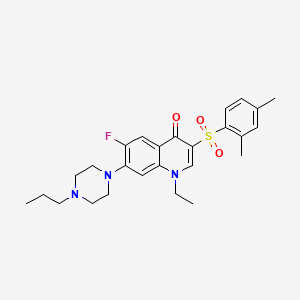

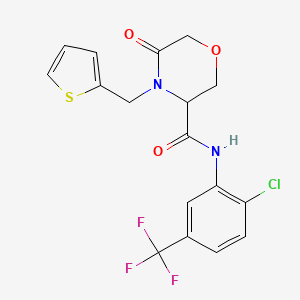

![molecular formula C8H5BrN2O2 B2676691 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1784326-15-3](/img/structure/B2676691.png)

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the introduction of lactams on the 6-bromoimidazo[1,2-a]pyridine . Another method involves the use of [2-14C] cyanoacetamide as the source of the radiolabel . The structures of new derivatives were confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectral studies followed by elemental analysis data .Molecular Structure Analysis

The molecular formula of this compound is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N . The SMILES string representation is BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, one reaction involves the displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt .Physical And Chemical Properties Analysis

This compound appears as pale yellow crystals or powder . It has a melting point of 76.0-82.0°C . It is slightly soluble in water .科学的研究の応用

Synthesis and Biological Activities

6-Bromoimidazo[1,2-a]pyridine derivatives have been extensively explored for their potential in synthesizing novel compounds with significant biological activities. For example, derivatives of Imidazo[1,2-a]pyridine have shown promising anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Chiacchio et al., 1998). Moreover, these compounds have been synthesized using various innovative methodologies, such as ionic liquid-promoted synthesis (Shaabani et al., 2006), highlighting the versatility of 6-Bromoimidazo[1,2-a]pyridine derivatives in facilitating chemical reactions.

Advanced Synthesis Techniques

The compound's utility extends to advanced synthesis techniques, such as the palladium-catalyzed Suzuki–Miyaura borylation reaction, which is crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). This approach has been used to explore nitrogen-rich systems for potential anti-cancer and anti-TB agents, demonstrating the compound's relevance in developing therapeutic agents (Sanghavi et al., 2022).

Chemical Properties and Applications

Furthermore, the chemical properties and applications of 6-Bromoimidazo[1,2-a]pyridine derivatives have been explored in various contexts. For instance, their role in the synthesis of 7-azaindazole chalcone derivatives with significant anti-inflammatory and analgesic activities has been documented, showcasing their potential in drug development (Chamakuri et al., 2016).

Novel Methodologies for Compound Synthesis

The development of novel methodologies for the synthesis of 6-Bromoimidazo[1,2-a]pyridine derivatives also stands out, with techniques such as microwave-assisted direct C-H alkenylation offering efficient pathways to synthesize these compounds (Koubachi et al., 2008). Such methodologies not only enhance the efficiency of synthesizing these derivatives but also contribute to the broader field of organic chemistry by providing versatile tools for compound development.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with strong oxidizing agents . It should be stored in a well-ventilated place and the container should be kept tightly closed .

特性

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-3-4-11(6)7(5)8(12)13/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHKDFLUFQDIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

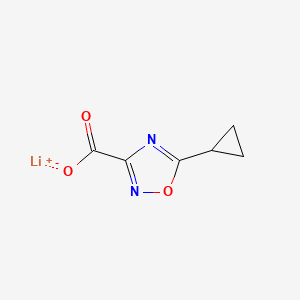

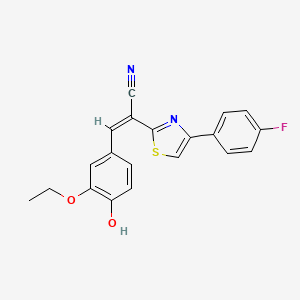

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)

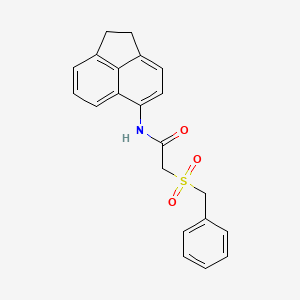

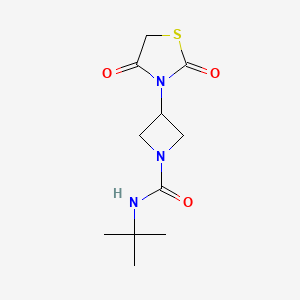

![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)

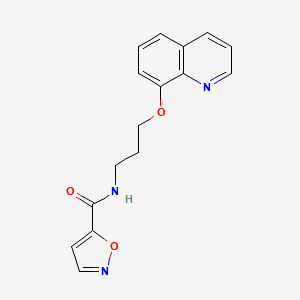

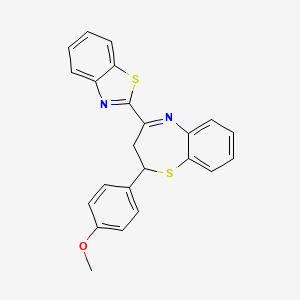

![N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2676616.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2676627.png)